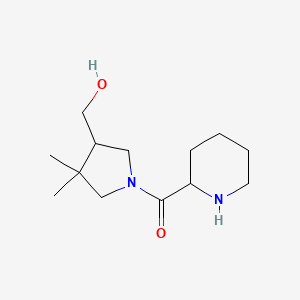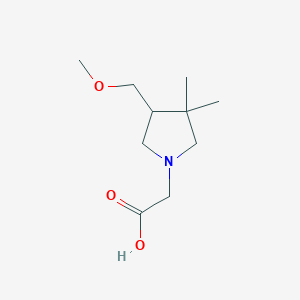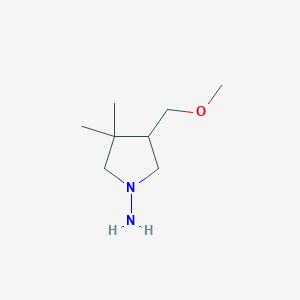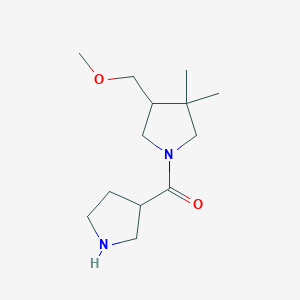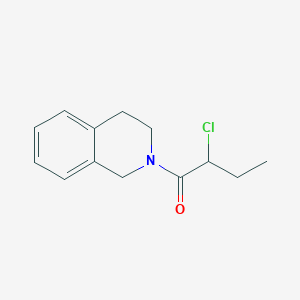
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
説明
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a small molecule that has been studied extensively for its potential applications in scientific research. This molecule, also known as 2-chloro-1-isoquinolin-2-ylbutan-1-one, has been found to have a wide range of biochemical and physiological effects, making it a promising tool for a variety of laboratory experiments. In
科学的研究の応用
Optical and Thermophysical Investigations
A study modeled and synthesized a new substance related to the 2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one structure, focusing on its molecular properties and maximum absorption in the near IR region. The synthesized dye was incorporated into a thermostable polarizer film along with magnetite (Fe3O4) nanoparticles, demonstrating potential applications in laser technologies, polarizing microscopes, and other optical instruments due to its high polarization efficiency and thermal conductivity anisotropy (Shahab et al., 2016).
Synthesis of π-Conjugated Systems
Another research focused on the ultrasound-assisted Wittig reaction to synthesize 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones, demonstrating the method's efficiency for generating extended π-conjugated systems. These compounds served as precursors for more complex structures, highlighting their utility in constructing novel acridone derivatives and other organic compounds (Frites et al., 2022).
Chemoselective Tert-Butyloxycarbonylation
Research demonstrated the use of a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, as a chemoselective tert-butyloxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This highlights its application in synthesizing protected amines and phenols under mild conditions, useful in various chemical syntheses (Ouchi et al., 2002).
Aromatization and Functionalization of Isoquinolines
A study presented a route to functionalized isoquinolines through the chlorination of 1-alkyl-3,4-dihydroisoquinolines, followed by aromatization. This method enables the synthesis of novel chlorinated 3,4-dihydroisoquinolines, serving as precursors for further chemical modifications (Jacobs et al., 2009).
特性
IUPAC Name |
2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-2-12(14)13(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6,12H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYIUVZMZDJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=CC=CC=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)
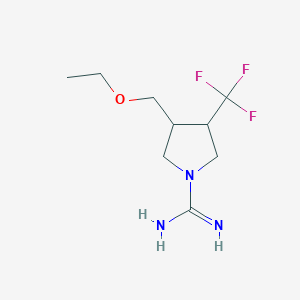
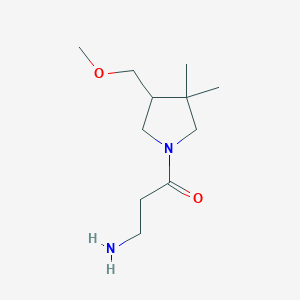
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)
